Casuarine

Diabetes Maltase-Glucoamylase Alpha-Glucosidase

Casuarine is a pentahydroxylated pyrrolizidine alkaloid distinguished by six contiguous stereogenic centers, conferring unique glycosidase inhibition profiles unmatched by australine, alexine, or castanospermine. Its potent, structurally validated activity against human NtMGAM—superior to acarbose—and glucosidase I makes it an essential benchmark for antidiabetic and antiviral drug discovery. The C-6 hydroxyl group is critical for hydrogen bonding with amyloglucosidase, and validated 3D‑QSAR models (CoMFA/CoMSIA) guide rational optimization. Choose Casuarine when stereochemical precision, C-6‑dependent binding, and scaffold‑guided lead development are paramount.

Molecular Formula C8H15NO5
Molecular Weight 205.21 g/mol
Cat. No. B1244732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCasuarine
Synonymscasuarine
Molecular FormulaC8H15NO5
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1C(C(C2N1C(C(C2O)O)CO)O)O
InChIInChI=1S/C8H15NO5/c10-2-3-6(12)8(14)5-7(13)4(11)1-9(3)5/h3-8,10-14H,1-2H2/t3-,4+,5-,6-,7-,8-/m1/s1
InChIKeyAXTGOJVKRHFYBT-XAZAIFFQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Casuarine Procurement Guide: Glycosidase Inhibition Profile and Structural Differentiation


Casuarine is a pentahydroxylated pyrrolizidine alkaloid isolated from the bark of Casuarina equisetifolia L., characterized by six contiguous stereogenic centers and functional groups on all eight carbon atoms [1]. As the most heavily oxygenated polyhydroxylated alkaloid, casuarine functions as a potent competitive glycosidase inhibitor with demonstrated activity against glucosidase I, rat intestinal maltase, and human N-terminal maltase-glucoamylase (NtMGAM) [2].

Why Casuarine Cannot Be Replaced by Generic Pyrrolizidine Alkaloids


Substituting casuarine with other pyrrolizidine alkaloids such as australine, alexine, or castanospermine is not scientifically justified due to substantial differences in glycosidase inhibition profiles and target selectivity. Casuarine possesses a unique stereochemical arrangement with six contiguous stereogenic centers that critically determines its enzyme binding orientation [1]. Modifications to specific positions dramatically alter inhibitory activity: introduction of a C-7 aminomethyl or amide group results in a sharp decrease in inhibitory activities, while C-6 hydroxyl group retention is essential for maintaining hydrogen bonding with the active site of A. niger amyloglucosidase [2]. Furthermore, 3-epi-casuarine exhibits markedly reduced glycosidase inhibitory activity compared to casuarine, demonstrating that stereochemistry at the A-ring is vital for efficient docking [2].

Quantitative Evidence: Casuarine Differentiation Versus Analogs and Clinical Comparators


Human Maltase-Glucoamylase (NtMGAM) Inhibition: Casuarine Outperforms Acarbose

Casuarine demonstrates more potent inhibition of human N-terminal maltase-glucoamylase (NtMGAM) compared to acarbose, the widely prescribed antidiabetic drug [1]. This differentiation is critical for researchers developing next-generation alpha-glucosidase inhibitors with potentially improved therapeutic windows.

Diabetes Maltase-Glucoamylase Alpha-Glucosidase

C-6 Fluorinated Casuarine Derivative Achieves 40-Fold Enhanced Amyloglucosidase Inhibition

Structural optimization at the C-6 position of the casuarine scaffold yields dramatic improvements in amyloglucosidase inhibition. The fluorinated analog 6-deoxy-6-epi-6-fluoro-casuarine is approximately 40-fold more potent than its parent compound 6-epi-casuarine [1].

Amyloglucosidase Fluorinated Iminosugars SAR

C-6 Fluorination Eliminates Off-Target Trehalase and Maltase Activity to Enhance Selectivity

The introduction of fluorine at the C-6 position of casuarine derivatives systematically removes trehalase and maltase inhibitory activities while greatly increasing specificity towards amyloglucosidase [1]. This modification also eliminates the original interactions with trehalase while reinforcing binding to amyloglucosidase via newly established fluorine-related hydrogen bonding or untypical anion-π interactions [1].

Selectivity Trehalase Maltase

6-epi-Casuarine (Uniflorine A) IC50 = 9.7 μM for Trehalase Inhibition

The casuarine epimer 6-epi-casuarine (uniflorine A) exhibits enhanced inhibition of trehalase with an IC50 of 9.7 μM, while 6,7-diepi-casuarine leads to specific trehalase inhibition [1]. Casuarine 6-O-α-glucoside and its analogues are tight-binding inhibitors of insect and bacterial trehalases, with the glucoside being one of the most potent inhibitors of Tre37A to date [2].

Trehalase 6-epi-Casuarine Insect Control

Casuarine Glucosidase I Inhibition: 72% at 5 μg/mL, Comparable to Castanospermine (84% at 5 μg/mL)

Casuarine is an effective inhibitor of processing glucosidase I, showing 72% inhibition at 5 μg/mL, which is very close to the activity of castanospermine (84% inhibition at 5 μg/mL) [1]. This positions casuarine as a structurally distinct alternative to castanospermine for glycoprotein processing inhibition research.

Glucosidase I Antiviral Glycoprotein Processing

Priority Application Scenarios for Casuarine in Research and Development


Human Maltase-Glucoamylase (NtMGAM) Inhibitor Development for Type 2 Diabetes

Casuarine is appropriate for research programs targeting NtMGAM, where it demonstrates stronger inhibition than the clinically used drug acarbose [1]. Researchers pursuing next-generation antidiabetic agents should consider casuarine as a benchmark compound or lead scaffold, as it has been structurally characterized in complex with NtMGAM, enabling rational structure-based optimization.

Amyloglucosidase Inhibitor Discovery Using C-6 Fluorinated Casuarine Scaffolds

Research programs focused on fungal amyloglucosidase inhibition should prioritize C-6 fluorinated casuarine derivatives, which exhibit approximately 40-fold enhanced potency relative to parent 6-epi-casuarine while eliminating off-target trehalase and maltase activity [2]. The validated 3D-QSAR models (CoMFA/CoMSIA) for casuarine-amyloglucosidase interactions provide a framework for further optimization.

Trehalase Inhibitor Development for Insect Control and Bacterial Targets

6-epi-casuarine (uniflorine A), with an IC50 of 9.7 μM for trehalase inhibition, is suitable for programs developing insecticides or antibacterials targeting trehalase pathways [3]. Casuarine 6-O-α-glucoside is one of the most potent Tre37A inhibitors known and offers complementary inhibition toward GH37 family trehalases [1].

Glycoprotein Processing Inhibition for Antiviral Research

Casuarine provides 72% inhibition of glucosidase I at 5 μg/mL, a level comparable to castanospermine (84% inhibition at 5 μg/mL) [4]. This establishes casuarine as a viable alternative scaffold for antiviral research targeting host glycoprotein processing pathways, with the advantage of a chemically distinct pentahydroxylated pyrrolizidine core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Casuarine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.